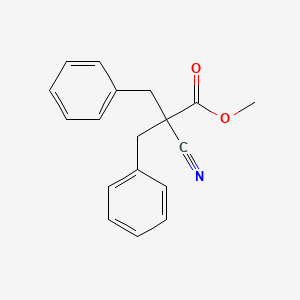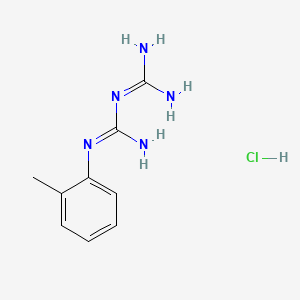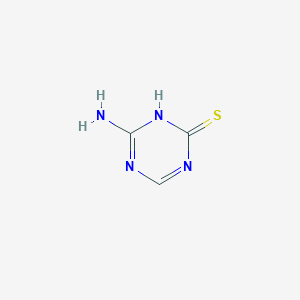
4-(1H-Pirazol-1-il)fenil isotiocianato
Descripción general
Descripción
4-(1H-Pyrazol-1-yl)phenyl isothiocyanate is an organic compound with the molecular formula C10H7N3S. It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Aplicaciones Científicas De Investigación
4-(1H-Pyrazol-1-yl)phenyl isothiocyanate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Employed in the study of enzyme inhibitors and protein labeling.
Medicine: Investigated for its potential as an anticancer and antimicrobial agent.
Industry: Utilized in the development of new materials and chemical sensors.
Mecanismo De Acción
Target of Action
A related compound was found to have a desirable fitting pattern in the lmptr1 pocket (active site), which is a known target for antiparasitic activity .
Mode of Action
The specific interactions and resulting changes would depend on the nature of the target and the compound’s chemical structure .
Biochemical Pathways
Based on its potential target, it may be involved in pathways related to parasitic infections .
Result of Action
Related compounds have shown potent in vitro antipromastigote activity, suggesting potential antiparasitic effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-Pyrazol-1-yl)phenyl isothiocyanate typically involves the reaction of 4-(1H-Pyrazol-1-yl)aniline with thiophosgene. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent unwanted side reactions. The process involves the following steps:
- Dissolution of 4-(1H-Pyrazol-1-yl)aniline in an appropriate solvent such as dichloromethane.
- Addition of thiophosgene dropwise to the solution while maintaining the temperature at around 0°C.
- Stirring the reaction mixture at room temperature for several hours.
- Purification of the product by column chromatography.
Industrial Production Methods: Industrial production of 4-(1H-Pyrazol-1-yl)phenyl isothiocyanate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale chromatography or recrystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions: 4-(1H-Pyrazol-1-yl)phenyl isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form thiourea and thiocarbamate derivatives.
Cyclization Reactions: Can undergo cyclization with hydrazines to form thiosemicarbazides.
Addition Reactions: Reacts with compounds containing active hydrogen atoms, such as amines and alcohols.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, hydrazines.
Solvents: Dichloromethane, ethanol, acetonitrile.
Conditions: Room temperature to reflux, inert atmosphere.
Major Products:
Thiourea Derivatives: Formed by reaction with primary amines.
Thiocarbamate Derivatives: Formed by reaction with alcohols.
Thiosemicarbazides: Formed by reaction with hydrazines.
Comparación Con Compuestos Similares
4-(1H-Pyrazol-1-yl)phenyl isocyanate: Similar structure but with an isocyanate group (-N=C=O) instead of an isothiocyanate group.
4-(1H-Pyrazol-1-yl)phenyl thiocyanate: Contains a thiocyanate group (-SCN) instead of an isothiocyanate group.
4-(1H-Pyrazol-1-yl)phenyl carbamate: Contains a carbamate group (-NHCOO) instead of an isothiocyanate group.
Uniqueness: 4-(1H-Pyrazol-1-yl)phenyl isothiocyanate is unique due to its isothiocyanate functional group, which imparts distinct reactivity and biological activity. This compound’s ability to form stable thiourea and thiocarbamate derivatives makes it particularly valuable in synthetic chemistry and biochemical applications.
Propiedades
IUPAC Name |
1-(4-isothiocyanatophenyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3S/c14-8-11-9-2-4-10(5-3-9)13-7-1-6-12-13/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLAOJNMWLIFKCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380114 | |
| Record name | 4-(1H-Pyrazol-1-yl)phenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352018-96-3 | |
| Record name | 1-(4-Isothiocyanatophenyl)-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=352018-96-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1H-Pyrazol-1-yl)phenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(4-Oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3-yl)acetic acid](/img/structure/B1596862.png)
![1-Furan-2-yl-2-[2-(3-hydroxy-propylamino)-benzoimidazol-1-yl]-ethanone](/img/structure/B1596863.png)
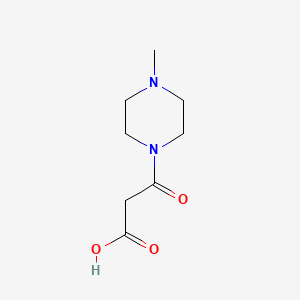
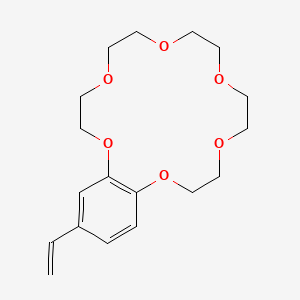
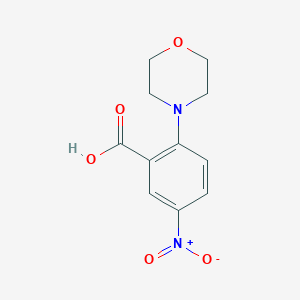
![1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1596871.png)
